1-Ethyl-2-methylcyclohexane
Overview
Description
1-Ethyl-2-methylcyclohexane is an organic compound with the molecular formula C₉H₁₈. It is a derivative of cyclohexane, where an ethyl group and a methyl group are substituted at the first and second positions, respectively. This compound is part of the larger family of substituted cyclohexanes, which are known for their conformational flexibility and stability.
Mechanism of Action
Target of Action
1-Ethyl-2-methylcyclohexane is a chemical compound with the molecular formula C9H18
Mode of Action
It is known that cyclohexane derivatives can undergo e2 elimination reactions . This involves a single step concerted reaction with one transition state. The rate at which this mechanism occurs is second order kinetics, and depends on both the base and alkyl halide .
Biochemical Pathways
It is known that cyclohexane derivatives can undergo conformational changes . These changes can lead to steric strain due to 1,3-diaxial interactions .
Pharmacokinetics
The physical properties such as boiling point can be determined .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the stability of the compound can be affected by temperature, as indicated by its boiling point . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-methylcyclohexane can be synthesized through various organic reactions. One common method involves the alkylation of cyclohexane derivatives. For instance, starting with 1-methylcyclohexane, an ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of corresponding aromatic compounds or through the use of Grignard reagents. The reaction conditions typically include controlled temperatures and pressures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-methylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into simpler hydrocarbons using hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like chlorine or bromine under UV light.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Chlorine (Cl₂) or bromine (Br₂) under UV light.
Major Products:
Oxidation: 1-Ethyl-2-methylcyclohexanol, 1-ethyl-2-methylcyclohexanone.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexanes.
Scientific Research Applications
1-Ethyl-2-methylcyclohexane finds applications in various fields:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its effects on biological membranes and as a model compound in conformational analysis.
Medicine: Investigated for its potential use in drug delivery systems due to its lipophilicity.
Industry: Utilized in the manufacture of specialty chemicals and as a component in lubricants and plasticizers.
Comparison with Similar Compounds
- 1-Methylcyclohexane
- 1-Ethylcyclohexane
- 2-Methylcyclohexane
Comparison: 1-Ethyl-2-methylcyclohexane is unique due to the presence of both ethyl and methyl groups, which influence its conformational stability and reactivity. Compared to 1-methylcyclohexane, it has a higher steric hindrance, affecting its chemical behavior. The presence of the ethyl group makes it bulkier than 2-methylcyclohexane, leading to different reactivity patterns and applications.
Properties
IUPAC Name |
1-ethyl-2-methylcyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-3-9-7-5-4-6-8(9)2/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XARGIVYWQPXRTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCC1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863258 | |
Record name | 1-Ethyl-2-methylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00863258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [ChemSampCo MSDS] | |
Record name | Cyclohexane, 1-ethyl-2-methyl-, cis- | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13420 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3728-54-9, 4923-77-7, 4923-78-8 | |
Record name | Cyclohexane, 1-ethyl-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003728549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexane, 1-ethyl-2-methyl-, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004923777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexane, 1-ethyl-2-methyl-, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004923788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Ethyl-2-methylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00863258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethyl-2-methylcyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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